2-Amino-6-(2-aminoethoxy)benzonitrile
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Overview
Description
2-Amino-6-(2-aminoethoxy)benzonitrile: is a chemical compound with the following structural formula:
C9H10N2O
It bears both an amino group and an ethoxy group, making it an interesting intermediate for various synthetic applications. The ortho-position of the amino and nitrile groups in this compound provides opportunities for synthesizing related compounds, such as quinazolines .
Preparation Methods
Synthetic Routes:: There are several synthetic routes to prepare 2-Amino-6-(2-aminoethoxy)benzonitrile. One common method involves the reaction of 2-aminobenzonitrile with ethyl bromide or ethyl iodide in the presence of a base (such as potassium carbonate or sodium hydroxide). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the laboratory synthesis described above can be scaled up for bulk production. Optimization of reaction conditions, solvent choice, and purification steps are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: 2-Amino-6-(2-aminoethoxy)benzonitrile can undergo various chemical reactions:
Oxidation: It can be oxidized using suitable oxidants.
Reduction: Reduction reactions can modify the amino or nitrile groups.
Substitution: Nucleophilic substitution reactions can occur at the aminoethoxy group.
Other Transformations: Depending on reaction conditions, it may participate in other reactions.
Ethyl Bromide/Iodide: Used for the nucleophilic substitution reaction.
Oxidants/Reductants: Depending on the desired modification.
Base: Required for the initial substitution step.
Major Products:: The primary product is this compound itself. further derivatization can yield related compounds.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential drug development.
Biological Studies: Used as a probe or precursor in biological research.
Pharmacology: Investigated for pharmacological effects.
Fine Chemicals: Used in specialty chemical manufacturing.
Mechanism of Action
The exact mechanism by which 2-Amino-6-(2-aminoethoxy)benzonitrile exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
While 2-Amino-6-(2-aminoethoxy)benzonitrile is unique due to its specific substitution pattern, similar compounds include:
2-Aminobenzonitrile: A related compound with a single amino group.
2-Amino-6-fluorobenzonitrile: Another derivative with a fluorine substituent.
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-amino-6-(2-aminoethoxy)benzonitrile |
InChI |
InChI=1S/C9H11N3O/c10-4-5-13-9-3-1-2-8(12)7(9)6-11/h1-3H,4-5,10,12H2 |
InChI Key |
FFZZCWAPBRSJPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCN)C#N)N |
Origin of Product |
United States |
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